7|A-O-Methylmorroniside
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Overview
Description
7|A-O-Methylmorroniside is a naturally occurring iridoid glycoside found in the fruits of Cornus officinalis, a plant widely used in traditional Chinese medicine. This compound is known for its potential bioactive properties, including anti-inflammatory and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7|A-O-Methylmorroniside typically involves the methylation of morroniside. This process can be catalyzed by molecular iodine in acetone, resulting in the formation of 7-O-alkyl ether derivatives . The reaction conditions are generally mild and neutral, making it a straightforward synthesis.
Industrial Production Methods: Industrial production of this compound is often achieved through extraction from the dried ripe sarcocarp of Cornus officinalis. The extraction process involves repeated silica gel vacuum liquid chromatography using methanol/dichloromethane as solvents .
Chemical Reactions Analysis
Types of Reactions: 7|A-O-Methylmorroniside undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic reagents such as sodium methoxide.
Major Products Formed: The major products formed from these reactions include various methylated and demethylated derivatives of this compound .
Scientific Research Applications
7|A-O-Methylmorroniside has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of biologically active compounds.
Biology: Studied for its neuroprotective effects against glutamate-induced toxicity in hippocampal cells.
Medicine: Investigated for its potential as an anti-inflammatory and anti-diabetic agent.
Industry: Utilized in the production of skin-whitening agents due to its melanin inhibitory effects.
Mechanism of Action
The mechanism of action of 7|A-O-Methylmorroniside involves its interaction with various molecular targets and pathways:
Anti-inflammatory Effects: It inhibits the expression of E-selectin, a molecule involved in inflammatory processes.
Neuroprotective Effects: It protects neurons by inhibiting glutamate-induced toxicity, potentially through the modulation of oxidative stress pathways.
Comparison with Similar Compounds
Morroniside: A precursor to 7|A-O-Methylmorroniside with similar bioactive properties.
Loganin: Another iridoid glycoside with immune-regulating and anti-inflammatory effects.
7-O-Butylmorroniside: A derivative with neuroprotective properties.
Uniqueness: this compound stands out due to its specific methylation, which enhances its bioactivity compared to its non-methylated counterparts. This unique structural modification contributes to its potent anti-inflammatory and neuroprotective effects .
Properties
Molecular Formula |
C18H28O11 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
methyl (1S,3R,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate |
InChI |
InChI=1S/C18H28O11/c1-7-12-8(4-11(24-2)27-7)9(16(23)25-3)6-26-17(12)29-18-15(22)14(21)13(20)10(5-19)28-18/h6-8,10-15,17-22H,4-5H2,1-3H3/t7-,8+,10+,11+,12+,13+,14-,15+,17-,18-/m0/s1 |
InChI Key |
IZODPOCIKVLNIL-ZMBMZZJNSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](C[C@@H](O1)OC)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC |
Canonical SMILES |
CC1C2C(CC(O1)OC)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC |
Origin of Product |
United States |
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